1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group, an isopropoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the construction of the pyrazole ring through the reaction of hydrazine with a suitable β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, which can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group is typically introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base.
Industrial production methods often involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under appropriate conditions.
Difluoromethylation: The difluoromethyl group can participate in further difluoromethylation reactions, enhancing the compound’s versatility in synthetic applications.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and enzymes by forming sulfonamide linkages. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and biological activity.
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: The presence of a methoxymethyl group instead of an isopropoxymethyl group can affect the compound’s solubility and interaction with biological targets.
1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O3S/c1-5(2)16-4-6-7(17(9,14)15)3-13(12-6)8(10)11/h3,5,8H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWKWSUYVQFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.